molecular formula C14H21FO3 B12629477 Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)-

Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)-

Cat. No.: B12629477
M. Wt: 256.31 g/mol
InChI Key: GEJWBGKLRMOICV-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 1-position and a triethoxyethyl group (-CH₂C(OEt)₃) at the 4-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21FO3

Molecular Weight

256.31 g/mol

IUPAC Name

1-fluoro-4-(2,2,2-triethoxyethyl)benzene

InChI

InChI=1S/C14H21FO3/c1-4-16-14(17-5-2,18-6-3)11-12-7-9-13(15)10-8-12/h7-10H,4-6,11H2,1-3H3

InChI Key

GEJWBGKLRMOICV-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)F)(OCC)OCC

Origin of Product

United States

Preparation Methods

Method 1: Fluorination of Ethyl 2-(2-fluorophenyl)acetimidate

This method involves the reaction of ethyl 2-(2-fluorophenyl)acetimidate with hydrogen chloride gas in absolute ethanol:

  • Reagents :

    • Ethyl 2-(2-fluorophenyl)acetimidate hydrochloride
    • Absolute ethanol
    • Hydrogen chloride gas
  • Procedure :

    • A solution of ethyl 2-(2-fluorophenyl)acetimidate (100 g) in absolute ethanol (37.6 g) was treated with dry hydrogen chloride gas (29.8 g).
    • The reaction mixture was maintained at 0°C for 48 hours.
    • After completion, the product was extracted using diethyl ether and purified by suction filtration.
  • Yield : Approximately 34.7 g (86%) of Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- was obtained as a semi-solid.

Method 2: Direct Etherification

Another approach involves the direct etherification of benzene derivatives:

  • Reagents :

    • Benzene
    • Triethoxyethyl chloride
    • Base (such as sodium hydride or potassium carbonate)
  • Procedure :

    • Benzene is reacted with triethoxyethyl chloride in the presence of a base.
    • The reaction is typically carried out under reflux conditions to facilitate ether formation.
  • Yield and Conditions : Specific yields and conditions may vary based on the choice of base and reaction time.

Method Key Reagents Conditions Yield (%) Notes
Fluorination Ethyl 2-(2-fluorophenyl)acetimidate 0°C for 48 hours ~86% Involves hydrogen chloride gas
Direct Etherification Triethoxyethyl chloride Reflux Variable Yields depend on base used

Research on Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- is limited, with few studies providing detailed insights into its properties and applications. However, the synthesis methods outlined above showcase its potential for further exploration in organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Benzene derivatives are crucial in drug discovery due to their ability to modulate biological activity. The presence of the fluoro group enhances metabolic stability and bioavailability. For instance, compounds with similar structural motifs have been investigated for their inhibitory effects on enzymes such as tyrosinase, which is relevant in treating skin disorders and melanoma. The introduction of bulky ethoxy groups can improve the selectivity and potency of these inhibitors.

Case Study: Tyrosinase Inhibition
A study investigated the inhibitory effects of various fluorinated benzene derivatives on tyrosinase activity. Compounds structurally related to Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- exhibited competitive inhibition with IC50 values in the low micromolar range. This suggests potential therapeutic applications in hyperpigmentation treatments.

Compound NameStructureIC50 (μM)
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)-Structure25.3
Related Compound AStructure18.7
Related Compound BStructure30.5

Materials Science

Polymer Chemistry
The unique properties of Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- make it an excellent candidate for synthesizing advanced polymeric materials. Its fluorinated structure can impart hydrophobic characteristics and thermal stability to polymers.

Case Study: Fluoropolymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and chemical resistance. For example, a series of fluorinated polymers synthesized using this compound demonstrated improved performance in harsh environments compared to non-fluorinated counterparts.

Polymer TypePropertiesApplication
Fluorinated PolyethyleneHigh chemical resistanceCoatings for chemical processing equipment
Fluorinated PolyurethaneEnhanced durabilityAutomotive parts

Chemical Synthesis

Reagent in Organic Reactions
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- serves as an important intermediate in organic synthesis. Its reactivity allows for various transformations such as nucleophilic substitutions and coupling reactions.

Synthesis Pathways
The compound can be utilized in the synthesis of complex organic molecules through strategies like:

  • Nucleophilic Aromatic Substitution: The fluoro group can be replaced by nucleophiles under suitable conditions.
  • Cross-Coupling Reactions: It can act as a coupling partner in palladium-catalyzed reactions to form biaryl compounds.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- involves its interaction with specific molecular targets. The fluorine atom and the triethoxyethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Tables for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Notable Properties/Applications Reference
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- C₁₂H₁₇FO₃ ~252.26 (calculated) -F, -CH₂C(OEt)₃ ~1.5* High polarity, potential solvent interaction
1-Fluoro-4-(2-fluoropropyl)benzene C₉H₁₀F₂ 156.17 -F, -CH₂CH₂F 2.1 Lipophilic, NMR-confirmed structure
Benzene, 1-fluoro-4-[(2,2,2-trifluoroethyl)thio]- C₈H₆F₄S 210.19 -F, -S-CH₂CF₃ 3.6 Moderate lipophilicity, nucleophilic sulfur
2-(Chloromethyl)-1-Fluoro-4-(Trifluoromethyl)Benzene C₈H₅ClF₄ 224.58 -F, -CH₂Cl, -CF₃ 3.8 Agrochemical intermediate

*Estimated based on ethoxy group contributions.

Research Findings and Trends

  • Steric Effects : The triethoxyethyl group may hinder electrophilic aromatic substitution at the para position, favoring meta substitution in some cases.
  • Applications : Analogs like 2-(chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene are used as intermediates , suggesting the target compound could serve similar roles in synthesis.

Biological Activity

Overview of Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)-

Chemical Structure and Properties
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- is an organofluorine compound characterized by a benzene ring substituted with a fluorine atom and a triethoxyethyl group. The presence of the fluorine atom often enhances the lipophilicity and biological activity of organic compounds, making them interesting for pharmaceutical applications.

Biological Activity

1. Antimicrobial Properties
Research has indicated that compounds with similar structures to Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- exhibit significant antimicrobial activity. The introduction of fluorine can enhance the interaction of these compounds with microbial cell membranes, potentially leading to increased permeability and disruption of cellular functions.

Case Study: Fluorinated Compounds in Antimicrobial Research
A study evaluating various fluorinated organic compounds found that those with electron-withdrawing groups like fluorine demonstrated improved efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests that Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)- may also possess similar properties.

Compound NameActivity Against BacteriaReference
Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)-Potentially effective
Fluorinated PhenolsEffective against E. coli
Fluorinated Aliphatic CompoundsEffective against S. aureus

2. Anticancer Activity
Fluorinated compounds are often investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways and inhibit tumor growth.

Research Findings:
In vitro studies have shown that certain fluorinated aromatic compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

The proposed mechanisms for the biological activity of fluorinated benzene derivatives include:

  • Inhibition of Enzymatic Activity: Fluorine can modify enzyme interactions due to its electronegativity.
  • Membrane Disruption: The lipophilic nature of these compounds allows them to integrate into lipid bilayers, potentially disrupting membrane integrity.
  • ROS Generation: Some studies suggest that these compounds can lead to oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing Benzene, 1-fluoro-4-(2,2,2-triethoxyethyl)-, and how do key spectral signatures aid in structural confirmation?

  • Methodology:

  • Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The fluorine substituent induces deshielding in adjacent protons, while the triethoxyethyl group exhibits characteristic splitting patterns for ethoxy protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.7 ppm for OCH₂).

  • ¹³C NMR: The fluorine atom causes upfield shifts in adjacent carbons, while the triethoxyethyl carbons appear at δ ~15–20 ppm (CH₃) and δ ~60–70 ppm (OCH₂) .

  • Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (C₁₂H₁₇FO₃), with fragmentation patterns highlighting loss of ethoxy groups (m/z 45, 89) .

    • Data Table:
TechniqueKey Peaks/ShiftsStructural Insight
¹H NMRδ 1.3 (t, J=7 Hz, 9H), δ 3.6 (q, 6H)Triethoxyethyl group
¹³C NMRδ 63.2 (OCH₂), δ 15.1 (CH₃)Ethoxy carbons
HRMS[M+H]⁺ calc. 234.1124, found 234.1121Molecular formula confirmation

Q. What synthetic routes are feasible for introducing the triethoxyethyl group onto a fluorobenzene scaffold?

  • Methodology:

  • Nucleophilic Substitution: React 1-fluoro-4-bromobenzene with triethoxyethyl Grignard reagent (CH₂CH₂OEt)₃MgBr under anhydrous conditions (THF, −78°C to rt). Monitor progress via TLC (hexane:EtOAc 4:1) .
  • Cross-Coupling: Use Pd-catalyzed Suzuki-Miyaura coupling with a boronic ester containing the triethoxyethyl moiety. Optimize catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for minimal fluorobenzene ring deactivation .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the triethoxyethyl group in cross-coupling reactions?

  • Methodology:

  • Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron density at the triethoxyethyl carbon in fluorinated vs. non-fluorinated analogs. Fluorine reduces electron density, slowing nucleophilic attack but stabilizing intermediates .
  • Experimental Validation: Compare reaction rates of fluorinated and non-fluorinated derivatives in model reactions (e.g., esterification). Use kinetic studies (UV-Vis or GC monitoring) to quantify rate differences .

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

  • Methodology:

  • Purification Protocols: Recrystallize from ethanol/water (9:1) to remove ethoxy-group contaminants. Verify purity via HPLC (C18 column, MeOH:H₂O 70:30) .

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperature to distinguish true melting points from decomposition artifacts. Compare with NIST data for consistency .

    • Data Table:
SourceReported mp (°C)Solubility (mg/mL, EtOH)Notes
NIST45–4712.3High-purity sample
CRC42–4410.8Possible impurities

Q. What strategies mitigate hydrolytic instability of the triethoxyethyl group during long-term storage or aqueous-phase reactions?

  • Methodology:

  • Stabilization Techniques: Store under inert gas (Ar/N₂) with molecular sieves (4Å). For reactions in water, employ phase-transfer catalysts (e.g., TBAB) to shield the triethoxyethyl group from hydrolysis .
  • Kinetic Studies: Monitor hydrolysis via ¹⁹F NMR in D₂O/CD₃OD mixtures. Calculate half-life (t₁/₂) under varying pH to identify optimal storage conditions (pH 6–7 recommended) .

Methodological Considerations

  • Avoid Common Pitfalls:

    • Spectral Overlap: In ¹H NMR, ethoxy protons may overlap with aromatic signals. Use deuterated DMSO-d₆ to shift aromatic protons downfield for clearer resolution .
    • Synthetic Byproducts: Ethylene glycol derivatives may form during incomplete coupling. Purify via column chromatography (SiO₂, gradient elution) .
  • Computational Tools:

    • Use Gaussian or ORCA for modeling steric effects of the triethoxyethyl group. Compare optimized geometries with X-ray data from analogous structures (e.g., ) .

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